4-Hydroxy-3-pyridinemethanol

Description

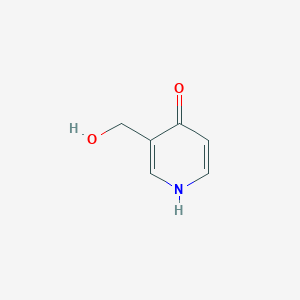

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-3-7-2-1-6(5)9/h1-3,8H,4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWFAKVYNKBBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442629 | |

| Record name | 4-Hydroxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177592-15-3 | |

| Record name | 4-Hydroxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization Methodologies for 4 Hydroxy 3 Pyridinemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Unidimensional NMR Techniques (¹H NMR, ¹³C NMR)

While specific, experimentally-derived NMR spectra for 4-Hydroxy-3-pyridinemethanol (B67018) are not widely published, the expected chemical shifts and splitting patterns can be predicted based on the known effects of substituents on a pyridine (B92270) ring.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene (B1212753) protons of the hydroxymethyl group, and the two hydroxyl protons. The aromatic region would likely feature an AX system for the protons at positions 5 and 6 and an isolated singlet for the proton at position 2. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing nature of the pyridine nitrogen. The hydroxyl protons are typically broad singlets and their chemical shifts can vary with solvent, concentration, and temperature. pitt.edu Their signals can be confirmed by deuterium (B1214612) exchange (adding D₂O), which causes the OH signals to disappear. docbrown.info

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is anticipated to display six unique signals, corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group. The chemical shifts of the ring carbons are influenced by the nitrogen atom and the hydroxyl substituent. testbook.com Carbons attached to electronegative atoms (like the nitrogen and the oxygen of the hydroxyl group) will be shifted downfield. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| H-2 | ~8.0-8.2 | s (singlet) | C-2 | ~140-145 |

| H-5 | ~7.0-7.2 | d (doublet) | C-3 | ~130-135 |

| H-6 | ~7.9-8.1 | d (doublet) | C-4 | ~150-155 |

| -CH₂OH | ~4.5-4.7 | s (singlet) | C-5 | ~120-125 |

| -OH (at C4) | Variable | br s (broad singlet) | C-6 | ~145-150 |

| -CH₂OH | Variable | br s (broad singlet) | -CH₂OH | ~60-65 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Multidimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

For unambiguous structural confirmation, multidimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the signals of H-2, H-5, H-6, and the methylene protons to their respective carbon atoms (C-2, C-5, C-6, and the -CH₂OH carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular structure. For instance, correlations would be expected from the methylene protons (-CH₂OH) to the C-3 and C-4 carbons, confirming the position of the hydroxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. It can help to confirm the substitution pattern by showing spatial correlations, for example, between the methylene protons and the H-2 and H-5 protons.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and providing clues to the structure of a compound through its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility, stemming from the two hydroxyl groups. Therefore, derivatization is typically required to increase its volatility and thermal stability. nih.govdntb.gov.ua A common method is silylation, where the hydroxyl protons are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). caltech.edu

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrum of the TMS-derivative would show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern would likely involve the loss of TMS groups, cleavage of the side chain, and fragmentation of the pyridine ring, providing structural confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry is well-suited for the analysis of polar, non-volatile compounds like this compound, as it does not require derivatization. nih.gov The compound can be separated from a mixture using a reversed-phase HPLC column and a suitable mobile phase, often a mixture of water and acetonitrile (B52724) with a modifier like formic acid to facilitate ionization. chromatographyonline.com

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The expected primary ion would be the protonated molecule, [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can be used to further investigate the structure. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.gov For this compound, common fragmentation pathways would likely include the neutral loss of water (H₂O) and formaldehyde (B43269) (CH₂O).

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of a compound, which is a critical step in its identification. For this compound (C₆H₇NO₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 126.05550. HRMS can measure this mass with an error of less than 5 ppm, which provides strong evidence for the compound's elemental composition and helps to distinguish it from other isobaric compounds.

Due to a lack of publicly available scientific data for the specific chemical compound "this compound," it is not possible to generate the requested article focusing on its detailed spectroscopic and analytical characterization. Extensive searches for experimental data, including Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography for this particular molecule, did not yield any specific research findings, spectra, or crystallographic information.

Scientific literature and databases that were accessed contained information on related but distinct compounds, such as other pyridinemethanol derivatives. However, no peer-reviewed articles or database entries with the specific analytical data required to populate the outlined sections for this compound could be located.

Therefore, to adhere to the principles of scientific accuracy and avoid the fabrication of data, the generation of an article with detailed research findings and data tables as requested cannot be fulfilled at this time. Should peer-reviewed research on the spectroscopic and crystallographic properties of this compound become available in the future, the creation of such an article would be feasible.

Derivatization Chemistry and Advanced Functionalization Strategies for 4 Hydroxy 3 Pyridinemethanol

Derivatization for Enhanced Analytical Detection and Specificity

Derivatization in analytical chemistry involves the chemical modification of a compound to produce a new compound with properties that are more suitable for a particular analytical technique. For 4-Hydroxy-3-pyridinemethanol (B67018), these techniques are primarily aimed at improving its volatility for gas chromatography or enhancing its spectroscopic properties for detection.

The reaction of a carbonyl group (aldehyde or ketone) with a primary amine results in the formation of an imine, commonly known as a Schiff base. researchgate.netnih.gov While this compound itself does not possess a carbonyl group, its oxidized form, pyridoxal (B1214274), readily undergoes this reaction. The formation of Schiff bases is a critical step in many biological transamination reactions where pyridoxal phosphate (B84403) acts as a cofactor. nih.gov

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the Schiff base. nih.gov This reaction can be utilized analytically to derivatize amine-containing analytes with pyridoxal or to detect the presence of pyridoxal itself by reacting it with a specific amine.

Table 1: Examples of Schiff Base Formation with Pyridine (B92270) Derivatives

| Aldehyde/Ketone Reactant | Amine Reactant | Resulting Schiff Base Type | Application |

| 4-Formylpyridine | p-Anisidine | Pyridine-based imine | Synthesis of novel compounds with potential biological activity. researchgate.net |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Various haloanilines | Nitrophenol-based imine | Synthesis for HPLC analysis. researchgate.net |

| 3,5-Dibromo-2-hydroxybenzaldehyde | 3,4-Diaminopyridine | Halogen-substituted pyridine Schiff base | Antimicrobial evaluation. nih.gov |

Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds containing active hydrogen atoms, such as those in hydroxyl groups, making them amenable to analysis by gas chromatography (GC). organic-chemistry.orgresearchgate.net For this compound, both the phenolic and the hydroxymethyl groups can be silylated.

The reaction involves the replacement of the active hydrogen of the hydroxyl group with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. mdpi.com This process reduces the polarity of the molecule and prevents intermolecular hydrogen bonding, thereby increasing its volatility. A variety of silylating reagents are available, with the choice depending on the reactivity of the hydroxyl group and the desired reaction conditions.

Table 2: Common Silylating Reagents and Their Applications

| Silylating Reagent | Abbreviation | Common Applications | Catalyst/Conditions |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of alcohols, phenols, carboxylic acids, and amines for GC analysis. | Often used with a catalyst like trimethylchlorosilane (TMCS). |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar to BSTFA, highly effective for derivatizing a wide range of functional groups. | Can be used with or without a catalyst. |

| Hexamethyldisilazane | HMDS | Used for silylating alcohols and phenols, often in the presence of a catalyst. | Iodine can be used as an efficient and neutral catalyst. organic-chemistry.org |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating agents. | --- |

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting it with an acid chloride or anhydride. In the case of this compound, the hydroxyl groups can be acylated to form esters. This can be a means of protection for the hydroxyl groups or a way to introduce new functional groups. For instance, acylation of similar 4-hydroxy-2-pyrone structures has been shown to initially form an ester, which can then rearrange to a 3-acylpyrone under certain conditions. researchgate.net

Sulfonation, the attachment of a sulfonyl group (-SO3H), can also be used to derivatize the hydroxyl groups. A notable example is the in vivo sulfation of the phenolic hydroxyl group of pyridoxine (B80251), which has been identified as a major metabolite in some species. nih.gov This highlights the biological relevance of sulfonation in the metabolism of vitamin B6 compounds.

Attaching a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to this compound can significantly enhance its detectability in spectroscopic analyses. researchgate.netmdpi.com Pyridoxine and its derivatives are naturally fluorescent, a property that can be exploited for their detection. researchgate.netnih.govatlantis-press.comnih.gov The fluorescence emission of pyridoxine is observed around 400 nm. nih.gov

For enhanced sensitivity or to impart specific spectral properties, derivatization with fluorescent labels can be performed. For example, a fluorogenic probe has been developed for the selective detection of pyridoxal phosphate, an oxidized and phosphorylated derivative of this compound. rsc.org This demonstrates the potential for creating highly specific analytical tools through fluorophore labeling.

Table 3: Intrinsic Fluorescence Properties of Vitamin B6 Vitamers

| Vitamer | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Pyridoxine | ~290-325 | ~390-400 nih.govnih.gov |

| Pyridoxal | Not specified | ~450 nih.gov |

| Pyridoxamine | Not specified | ~400 nih.gov |

| Pyridoxal 5-phosphate | Not specified | ~550 nih.gov |

Functionalization for Bioconjugation and Probe Development

Functionalization of this compound to create linkages for bioconjugation or to develop molecular probes is an area of growing interest. This involves modifying the molecule to allow it to be attached to biomolecules like proteins or to act as a sensor for specific biological events.

The hydroxyl groups of this compound provide convenient handles for forming ether and ester linkages. Ether linkages (R-O-R') can be formed through reactions such as the Williamson ether synthesis, providing a stable connection for bioconjugation. The synthesis of silyl ethers, as discussed in the context of derivatization, is a specific type of ether formation. mdpi.comdicp.ac.cnnih.gov

Ester linkages (R-COO-R') are commonly formed by reacting an alcohol with a carboxylic acid or its derivative, a process known as esterification. organic-chemistry.orgkhanacademy.org These linkages are prevalent in the design of prodrugs and molecular probes. For instance, pyridoxine has been used as a scaffold for the development of hybrid medicines, where it is conjugated to other therapeutic agents. mdpi.com Recently, novel doxorubicin derivatives containing pyridoxine fragments have been synthesized, showcasing the use of pyridoxine in creating bioconjugates with potential therapeutic applications. mdpi.comnih.gov The development of hydrolysis-resistant ester-based linkers is also crucial for creating stable probes for biological imaging. nih.govchemrxiv.orgchemrxiv.org

Strategies for Creating Complex Biologically Active Conjugates

The conjugation of this compound to other biologically active molecules, such as peptides, therapeutic agents, or targeting moieties, is a key strategy for developing novel compounds with enhanced or targeted efficacy. The hydroxyl groups of this compound serve as primary handles for covalent linkage.

Esterification and Etherification:

One of the most direct methods for conjugation is through the formation of ester or ether linkages at the phenolic or alcoholic hydroxyl groups.

Esterification: The hydroxyl groups can be acylated using activated carboxylic acids (e.g., acyl chlorides, anhydrides) or through coupling reactions mediated by reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the attachment of a wide range of molecules possessing a carboxylic acid function.

Etherification: Williamson ether synthesis, involving the reaction of the corresponding alkoxide or phenoxide with an alkyl halide, is a common method for forming ether bonds. This strategy is suitable for linking molecules that contain a good leaving group.

The choice of which hydroxyl group to functionalize is a critical aspect of the synthetic design and is dictated by the desired properties of the final conjugate. The phenolic hydroxyl at the 4-position is generally more acidic and can be selectively deprotonated under milder basic conditions compared to the primary alcohol at the 3-position. This difference in acidity can be exploited for regioselective functionalization.

Bioconjugation via Linkers:

For more complex conjugates, bifunctional linkers are often employed. These linkers possess two reactive ends, one to connect to this compound and the other to the target biomolecule. This approach allows for greater control over the spacing and properties of the final conjugate. For instance, a linker with a terminal carboxylic acid can be first attached to the hydroxyl group of this compound via an ester bond, and the other end of the linker, bearing an amine-reactive group like an N-hydroxysuccinimide (NHS) ester, can then be used to couple to a peptide or protein.

Table 1: Examples of Functionalization Reactions for Conjugation

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential Conjugate Partner |

| Esterification | Acyl chloride, Pyridine | Phenolic or Alcoholic OH | Carboxylic acid-containing drugs |

| Etherification | Alkyl halide, NaH | Phenolic or Alcoholic OH | Molecules with a leaving group |

| DCC/EDC Coupling | DCC, DMAP | Phenolic or Alcoholic OH | Peptides, Amino acids |

| Michael Addition | α,β-unsaturated carbonyl | Phenolic OH | Cysteine-containing peptides |

Regioselectivity and Chemoselectivity Control in Derivatization Processes

The presence of multiple nucleophilic centers in this compound (the two hydroxyl groups and the pyridine nitrogen) necessitates precise control over reaction conditions to ensure regioselectivity and chemoselectivity.

Tautomerism and its Impact on Reactivity:

A crucial aspect of the chemistry of this compound is its existence in tautomeric equilibrium with its 4-pyridone form. In solution, the pyridone tautomer is often favored researchgate.net. This tautomerism significantly influences the reactivity of the molecule. Alkylation reactions, for instance, can occur at the nitrogen atom of the pyridone tautomer in addition to the oxygen atoms of the hydroxyl groups. The choice of solvent and base can influence the position of this equilibrium and, consequently, the outcome of the reaction.

Selective Protection Strategies:

To achieve regioselective derivatization, the use of protecting groups is a common and effective strategy.

Selective Protection of the Primary Alcohol: The primary hydroxyl group can be selectively protected, for example, as a silyl ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl). This allows for subsequent reactions to be directed specifically to the phenolic hydroxyl group. The silyl protecting group can then be removed under mild conditions (e.g., with fluoride ions).

Selective Protection of the Phenolic Hydroxyl: Conversely, the phenolic hydroxyl can be selectively protected, for instance, as a benzyl ether. This would allow for modification of the primary alcohol.

Table 2: Protecting Group Strategies for this compound

| Protecting Group | Reagent | Group Protected | Deprotection Conditions |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | Primary Alcohol | Tetrabutylammonium fluoride (TBAF) |

| Benzyl (Bn) | Benzyl bromide, Base | Phenolic Hydroxyl | Hydrogenolysis (H₂, Pd/C) |

| Acetyl (Ac) | Acetic anhydride, Pyridine | Both Hydroxyls | Mild base (e.g., K₂CO₃, MeOH) |

Control of Reaction Conditions:

In some cases, regioselectivity can be achieved without the use of protecting groups by carefully controlling the reaction conditions.

Base and Solvent Effects: The choice of base and solvent can have a profound impact on selectivity. For instance, a bulky base might preferentially deprotonate the less sterically hindered primary alcohol, while a stronger, non-bulky base might favor deprotonation of the more acidic phenolic hydroxyl.

Temperature and Reaction Time: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.

Enzymatic Derivatization:

Enzymatic methods offer a high degree of regioselectivity and are increasingly being explored for the modification of complex molecules. For the structurally related pyridoxine (Vitamin B6), microorganisms have been shown to catalyze regioselective glucosylation at either the 4'- or 5'-hydroxyl group with high selectivity nih.gov. Similar enzymatic approaches could potentially be developed for the selective functionalization of this compound, offering a green and efficient alternative to traditional chemical methods.

Biological and Biochemical Interactions of 4 Hydroxy 3 Pyridinemethanol and Analogues

Interaction with Vitamin B6 Metabolism and Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes

The structural resemblance of 4-Hydroxy-3-pyridinemethanol (B67018) to pyridoxine (B80251) (a form of vitamin B6) and its active coenzyme form, pyridoxal phosphate (PLP), is a cornerstone of its biochemical significance. This similarity allows it and its analogues to potentially interact with the metabolic machinery centered around vitamin B6, which is crucial for over 140 biochemical reactions, particularly in amino acid metabolism.

Role as Pyridoxal Phosphate Analogues or Antagonists

While direct studies on this compound as a PLP antagonist in vitamin B6-dependent metabolic pathways are limited, extensive research on structurally similar pyridoxal phosphate derivatives demonstrates their capacity to act as potent antagonists at various cellular receptors. For instance, a series of derivatives of pyridoxal-5'-phosphate have been synthesized and shown to act as antagonists at P2 purinergic receptors, which are involved in cellular signaling. nih.govnih.gov

One well-known P2 receptor antagonist is Pyridoxal-5′-phosphate-6-azophenyl-2′,4′-disulfonate (PPADS). nih.gov Modifications to this parent molecule, such as substitutions on the phenylazo ring, have yielded compounds with significantly enhanced potency and selectivity. nih.govnih.gov For example, the 2-chloro-5-nitro and 4-chloro-3-nitro analogues of PPADS were found to be 45- and 74-fold more potent than PPADS itself at inhibiting the P2Y13 receptor. nih.gov The antagonism of one such analogue, MRS 2211, was determined to be competitive, indicating it directly competes with the natural ligand for the receptor's binding site. nih.govresearchgate.net

These findings establish that the pyridoxal core structure can serve as a scaffold for developing potent receptor antagonists. Although these studies focus on P2 receptors rather than PLP-dependent enzymes, they underscore the principle that molecules mimicking the structure of PLP can interfere with biological signaling processes.

Modulation of Enzymatic Activity and Cofactor Binding Mechanisms

The ability of this compound analogues to modulate enzymatic activity extends beyond receptor antagonism. The core pyridine (B92270) structure is a feature in various enzyme inhibitors. For example, a series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes crucial for pH regulation and other physiological processes. nih.gov Structure-activity relationship studies of these compounds revealed that specific substitutions on the pyridine-containing scaffold were beneficial for inhibitory activity against different CA isoforms from humans and bacteria. nih.gov

Furthermore, modifications to the pyridoxal structure, such as converting the 4-aldehyde group to a CH2OH group (as seen in pyridoxine), have been shown to reduce potency at P2 receptors, indicating that specific functional groups are critical for high-affinity binding and modulation of activity. nih.gov The substitution of the 5'-phosphate group with a more stable 5'-methylphosphonate group, however, preserved the compound's potency, highlighting how targeted chemical changes can maintain or enhance biological interactions. nih.gov These examples demonstrate that pyridine-based molecules can be tailored to modulate the activity of diverse enzymes and receptors through specific structural interactions within active sites or ligand-binding pockets.

Evaluation of Antimicrobial and Antioxidant Activities

Pyridine derivatives are widely recognized for their therapeutic properties, including antimicrobial and antioxidant effects. Research into analogues of this compound has explored these activities, revealing potential for this class of compounds in combating pathogens and oxidative stress.

Studies on various synthetic pyridine compounds have demonstrated a broad spectrum of antimicrobial action. nih.gov For instance, certain derivatives bearing chloro and hydroxy groups exhibit excellent activity against strains like S. aureus, E. coli, and C. albicans. nih.gov In a specific study on analogues, a series of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones were synthesized and found to show weak antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

| Compound Type | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| 4-hydroxy-4-(pyridyl)alk-3-en-2-ones | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | Weak | nih.gov |

| 4-hydroxy-4-(pyridyl)alk-3-en-2-ones | Gram-negative bacteria (e.g., Escherichia coli) | Weak | nih.gov |

The antioxidant potential of pyridine derivatives is also an area of active investigation. The antioxidant properties of compounds are often linked to their ability to scavenge free radicals. nih.gov The presence of hydroxyl (-OH) groups on an aromatic ring is a key structural feature that often confers antioxidant activity, as it can donate a hydrogen atom to neutralize radicals. nih.govsemanticscholar.org Studies on 1,4-dihydropyridine (B1200194) derivatives, which bear a structural resemblance to the biological reducing agent NADH, have shown that compounds with electron-donating groups on the aromatic ring possess potent antioxidant activity. gavinpublishers.com Similarly, novel thiazolo[4,5-b]pyridine (B1357651) derivatives have been evaluated for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), confirming the antioxidant capacity of this class of heterocyclic compounds. pensoft.net Given that this compound possesses a hydroxyl group directly on the pyridine ring, it is plausible that it and its analogues could exhibit antioxidant properties by participating in similar free-radical scavenging mechanisms.

Interactions with Multi-Drug Resistance (MDR) Genes and Proteins

Multidrug resistance (MDR) is a significant challenge in the treatment of cancers and infectious diseases, where cells or microorganisms become resistant to a wide range of structurally unrelated drugs. mdpi.com The primary mechanism behind MDR is often the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular pumps that actively extrude therapeutic agents from the cell, reducing their intracellular concentration and efficacy. mdpi.comnih.gov Key proteins involved in this process include P-glycoprotein (Pgp or ABCB1) and multidrug resistance-associated proteins (MRPs/ABCCs). mdpi.comnih.gov

These transporter proteins have broad substrate specificity and can export a diverse array of compounds, including many anticancer drugs. nih.gov The development of agents that can inhibit or circumvent these MDR pumps is a major goal in pharmacology. However, based on available scientific literature, there is currently no specific research detailing the interactions of this compound or its direct analogues with MDR genes or proteins. The potential for this class of compounds to act as either substrates or inhibitors of MDR transporters remains an unexplored area of investigation.

Metabolic Pathways and Metabolite Identification in Biological Systems

Understanding the metabolic fate of a compound is crucial for determining its biological activity and clearance. While the specific metabolic pathways of this compound have not been fully elucidated, studies on closely related compounds provide significant insights into its likely biotransformation.

In microbial systems, the catabolism of 4-hydroxypyridine (B47283) has been characterized. Bacteria such as Agrobacterium sp. and Arthrobacter sp. can utilize 4-hydroxypyridine as a sole source of carbon and energy. nih.gov The metabolic pathway is initiated by a flavin-dependent monooxygenase that hydroxylates the pyridine ring, converting 4-hydroxypyridine into 3,4-dihydroxypyridine. nih.gov This initial step is followed by an oxidative cleavage of the aromatic ring, leading to the formation of intermediates that are further processed into central metabolites like pyruvate (B1213749) and formate. nih.gov

| Step | Enzyme Type | Substrate | Product | Reference |

|---|---|---|---|---|

| 1. Initial Hydroxylation | Flavin-dependent monooxygenase | 4-Hydroxypyridine | 3,4-Dihydroxypyridine | nih.gov |

| 2. Ring Cleavage | Dioxygenase / Amidohydrolase | 3,4-Dihydroxypyridine | 3-(N-formyl)-formiminopyruvate | nih.gov |

| 3. Hydrolysis | Hydrolase | 3-(N-formyl)-formiminopyruvate | 3-Formylpyruvate | nih.gov |

This pathway suggests that hydroxylation is a key initial step in the degradation of hydroxylated pyridines. For this compound, it is conceivable that further oxidation of either the ring or the hydroxymethyl group could occur. In humans, the related compound 3-Pyridinemethanol (B1662793) (nicotinyl alcohol) is not a naturally occurring metabolite and is considered part of the human exposome, found only in individuals exposed to it. hmdb.ca Its metabolism and the identification of its metabolites in human systems would likely involve oxidation pathways common for xenobiotics.

Exploratory Studies in Neurological and Biochemical Pathways

The pyridine nucleus is a key component of many compounds that are active in the central nervous system (CNS). nih.gov Nicotine (B1678760) is the most well-known pyridine alkaloid, but numerous other analogues interact with critical neurological targets. These interactions suggest that compounds like this compound could potentially engage with similar biochemical pathways.

Pyridine alkaloids have been shown to modulate the activity of various neurotransmitter systems. Many of these compounds are agonists or antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs), and some also interact with NMDA receptors, which are crucial for learning and memory. nih.gov For example, metanicotine, a nicotine analogue, acts as a highly potent agonist at the α4β2-nAChR and increases levels of acetylcholine, dopamine, norepinephrine, and serotonin (B10506) in the brain. nih.gov The potential for pyridine derivatives to cross the blood-brain barrier and interact with these receptors makes them interesting candidates for neurological research.

Beyond the CNS, related pyridine compounds have been investigated for other biochemical effects. 3-Pyridinemethanol, the alcohol analogue of nicotinic acid, is known to act as a peripheral vasodilator. fishersci.cachemicalbook.com It has also been employed as a synthetic intermediate in the development of inhibitors for enzymes like histone deacetylases (HDACs) and checkpoint kinase-1 (Chk1), both of which are important targets in cancer therapy. fishersci.cachemicalbook.com These exploratory studies highlight the diverse biochemical pathways that can be modulated by simple pyridine-containing molecules, suggesting a broad potential for this compound and its analogues in various fields of pharmacology and biochemistry.

Computational Chemistry and Molecular Modeling Studies of 4 Hydroxy 3 Pyridinemethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and vibrational properties of molecules. For 4-Hydroxy-3-pyridinemethanol (B67018), DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine its optimized molecular geometry, electronic properties, and vibrational frequencies.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms in the molecule. Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Vibrational analysis through DFT calculations provides theoretical infrared (IR) and Raman spectra. These calculated spectra can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. The potential energy distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are representative and based on typical DFT calculations for similar pyridine (B92270) derivatives.

Molecular Docking Analysis for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the potential biological targets of this compound and the nature of its interactions at the molecular level. The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function.

Studies on similar pyridine derivatives suggest that the hydroxyl and hydroxymethyl groups of this compound would likely participate in hydrogen bonding with amino acid residues in the protein's active site. The pyridine ring itself can engage in π-π stacking or hydrophobic interactions. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating a stronger interaction.

Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Value |

| Docking Score | -7.5 kcal/mol |

| Interacting Residues | Lys72, Asp184, Glu91 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility in a solvent environment, typically water, and to analyze the stability of its complex with a protein target identified through molecular docking.

These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule's conformation changes and how it interacts with its surroundings. When studying a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding interface, and the dynamic nature of the interactions between the ligand and the protein. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms during the simulation provides information on the stability and flexibility of the system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of pyridine derivatives including this compound, QSAR models can be developed to predict their activity against a specific biological target.

These models are built by calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic properties) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a correlation between these descriptors and the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

Prediction of Biological Activity and ADMET Properties (Excluding Specific Toxicity Data)

Computational tools are widely used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates in the early stages of drug discovery. Various online platforms and software can predict a range of properties for this compound based on its chemical structure.

These predictions can include its potential biological targets, its likelihood of being orally bioavailable, its ability to cross the blood-brain barrier, and its potential to be a substrate or inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. These in silico predictions help in assessing the drug-likeness of a compound and identifying potential liabilities before committing to expensive and time-consuming experimental studies.

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value |

| Water Solubility | High |

| Intestinal Absorption | High |

| Blood-Brain Barrier Permeation | Low |

| CYP450 2D6 Inhibitor | No |

| Drug-Likeness (Lipinski's Rule) | Compliant |

Note: These are predicted values from computational models and require experimental validation.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Building Blocks for Pharmaceuticals and Agrochemicals

The pyridine (B92270) nucleus is a ubiquitous and crucial pharmacophore in drug design, known for conferring favorable biological activity and pharmacokinetic properties. 4-Hydroxy-3-pyridinemethanol (B67018) serves as a key intermediate and structural motif in the synthesis of a wide array of biologically active molecules for both the pharmaceutical and agrochemical industries.

The inherent structure of this compound allows for the introduction of various functional groups, making it an essential building block in the synthesis of novel therapeutic agents. Pyridine derivatives are actively being developed for a range of medical applications, including the treatment of cancer and neurological disorders. For instance, pyridine-based compounds have been rationally designed and synthesized as potent inhibitors of FMS-like tyrosine receptor kinase 3 (FLT3), a target in the therapy of acute myeloid leukemia (AML). waste2biocomp.eu The pyridine moiety is often incorporated into more complex fused-ring systems, such as pyrido[4,3-d]-pyrimidines and pyrazolo[4,3-c]pyridines, which have shown significant antitumor activity. mdpi.com Research into pyridinone-quinazoline derivatives has also yielded compounds with promising anticancer properties. mdpi.com The tautomeric form, 3-hydroxy-4-pyridone, is a core structure in many medicinal chemistry programs, valued for its metal-chelating properties which are explored for therapeutic benefit.

In the agrochemical sector, pyridine-based compounds are integral to the development of modern pesticides, including fungicides, insecticides, and herbicides. nih.gov The pyridine ring is a key component in several commercial agrochemicals, and its derivatives are continuously explored to discover new active ingredients with improved efficacy and environmental profiles. nih.govmdpi.com The unique electronic properties of the pyridine ring, combined with the reactive handles provided by the hydroxyl and hydroxymethyl groups of this compound, allow for the systematic modification and optimization of lead compounds in agrochemical discovery. nih.gov

| Application Area | Examples of Target Molecules/Classes | Significance of Pyridine Moiety |

| Pharmaceuticals | FLT3 Inhibitors for AML waste2biocomp.eu | Key pharmacophore for enzyme inhibition |

| Pyrido[4,3-d]-pyrimidines mdpi.com | Core scaffold for antitumor agents | |

| Pyridinone-quinazoline derivatives mdpi.com | Bioactive component with drug-like properties | |

| Agrochemicals | Fungicides, Herbicides, Insecticides nih.gov | Essential structural unit for pesticidal activity |

| Novel Pyridine-based Pesticides mdpi.com | Scaffold for developing next-generation agrochemicals |

Utilization as Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The 3-hydroxy-4-pyridone tautomer of this compound is an exceptional chelating agent for a variety of metal ions. The bidentate nature of the 3-hydroxy and 4-oxo groups allows for the formation of stable, five-membered chelate rings with metal cations. This strong chelating ability is the foundation for its use in coordination chemistry and catalysis.

Derivatives of 3-hydroxy-4-pyridinone have been shown to form stable complexes with numerous metal ions, including trivalent ions like iron(III), aluminum(III), gallium(III), and indium(III), as well as divalent ions such as copper(II) and zinc(II). mdpi.comresearchgate.netresearchgate.netplaschina.com.cn These complexes have been extensively studied for their structural properties and potential applications, for example, in the sequestration of excess metal ions in biological systems. mdpi.com The formation of well-defined metal complexes is a prerequisite for their use in catalysis, where the metal center acts as the active site.

While direct catalytic applications of this compound complexes are an emerging area, the broader class of pyridinyl alcohol and pyridinone ligands is well-established in catalysis. Pyridine-containing ligands are used in various homogeneous catalytic reactions, including carbonylation, alkylation, and vinylation, often utilizing ruthenium or palladium catalysts. nih.govresearchgate.net The coordination of the pyridine nitrogen to the metal center can modulate its electronic properties and reactivity, influencing the outcome of the catalytic cycle.

In heterogeneous catalysis, the oxidation of pyridinemethanol isomers, such as 3-pyridinemethanol (B1662793), has been investigated using supported bimetallic nanoparticles like gold-palladium on titania (Au-Pd/TiO2). google.com Such studies demonstrate that the pyridinemethanol structure is amenable to catalytic transformations. Furthermore, the photocatalytic oxidation of 3-pyridinemethanol over titanium dioxide (TiO2) has been explored as a route to produce valuable chemicals like nicotinic acid (Vitamin B3). mdpi.com These examples highlight the potential for this compound to be used in designing novel catalytic systems, where it could function either as a ligand to create a homogeneous catalyst or as a substrate in heterogeneous catalytic processes.

| Metal Ion | Coordination Complex Type | Potential Application Area |

| Al(III), Ga(III), In(III) | Tris(ligand) complexes researchgate.net | Metal sequestration, Catalyst precursor |

| Fe(III), Al(III) | Tripodal hexadentate complexes mdpi.com | Metal overload treatment, Coordination polymers |

| Cu(II), Zn(II) | Bifunctional ligand complexes plaschina.com.cn | Bioinorganic modeling, Sensor development |

Integration into Polymeric Structures and Functional Materials

The bifunctional nature of this compound, possessing two hydroxyl groups (one phenolic, one primary alcohol), makes it a suitable monomer for step-growth polymerization. It can be incorporated into polymer backbones to create functional materials with tailored properties. Specifically, it can act as a diol in the synthesis of polyesters and polyurethanes.

The synthesis of pyridine-based polyurethanes has been demonstrated using pyridine-containing diols as chain extenders in reactions with various diisocyanates. researchgate.netplaschina.com.cnnih.gov These polymers incorporate the rigid and polar pyridine unit into the main chain, which can influence properties such as thermal stability, mechanical strength, and self-healing capabilities. researchgate.netplaschina.com.cn Similarly, the enzymatic synthesis of pyridine-based polyesters from monomers like 2,4-pyridinedicarboxylic acid highlights the compatibility of the pyridine ring within polyester (B1180765) structures. researchgate.net Given its structure, this compound could be used in polycondensation reactions with dicarboxylic acids (to form polyesters) or diisocyanates (to form polyurethanes), imparting the resulting polymer with the distinct chemical characteristics of the pyridine ring.

A patent application has listed this compound among other heterocyclic alcohols for potential use in reactions involving polymers, such as modifying glycidyl (B131873) methacrylate (B99206) polymers. nih.gov Furthermore, pyridine-grafted copolymers have been synthesized and shown to possess interesting fluorescence and antimicrobial properties, indicating that incorporating pyridine moieties into polymer structures is a viable strategy for creating advanced functional materials. The integration of this compound into polymers could therefore lead to materials with applications in coatings, adhesives, biomedical devices, and smart materials.

| Polymer Type | Potential Role of this compound | Resulting Polymer Properties |

| Polyurethanes | Diol monomer / Chain extender researchgate.netplaschina.com.cn | Enhanced thermal stability, self-healing properties |

| Polyesters | Diol monomer in polycondensation researchgate.net | Modified hydrophilicity, potential for bio-based plastics |

| Functional Copolymers | Grafting moiety or comonomer | Fluorescence, antimicrobial activity, stimuli-responsiveness |

Development of Chemical Probes and Tools for Biological Research

The inherent fluorescence and metal-chelating properties of 3-hydroxy-4-pyridinone derivatives make them excellent platforms for the development of chemical probes and tools for biological research. These molecules can be engineered to detect specific analytes or to visualize biological processes.

Derivatives of 3-hydroxy-4-pyridinone have been functionalized and synthesized to act as fluorescent probes for metal ions. By attaching fluorophores like rhodamine to the pyridinone core, researchers have created sensors that exhibit a fluorogenic response upon binding to metal ions such as Fe(III). nih.gov Other pyridinone-based systems have been designed for the spectrofluorimetric determination of trace metals like iridium(IV). A 3-hydroxy-4-pyridylisoquinoline derivative has been shown to function as a fluorescent chemosensor for the detection of biologically relevant ions like Zn2+ and Mg2+.

Beyond simple metal ion detection, these compounds are being developed as sophisticated tools to study complex diseases. In the context of Alzheimer's disease, where metal ion dysregulation and amyloid protein aggregation are key pathological features, multifunctional 3-hydroxy-4-pyridinone ligands have been designed. researchgate.netnih.gov These molecules not only bind metal ions but are also engineered to interact with amyloid-beta protein fibrils. researchgate.netnih.gov By incorporating functionalities like benzothiazole, these compounds can be used as fluorescent trackers to study amyloid protein interactions and have been shown to permeate cell-based models of the blood-brain barrier. nih.gov This dual functionality allows them to serve as powerful research tools for elucidating disease mechanisms and for the potential development of theranostic agents.

| Probe Target | Probe Design Principle | Detection Method |

| Iron (Fe(III)) | Functionalization of rhodamine with pyridinone nih.gov | Fluorescence Spectroscopy |

| Iridium (Ir(IV)) | Chelation-induced fluorescence of pyridinone derivative | Spectrofluorimetry |

| Zinc (Zn2+), Magnesium (Mg2+) | Complexation with 3-hydroxy-4-pyridylisoquinoline | Fluorimetric Titration |

| Amyloid-beta fibrils | Multifunctional pyridinone with amyloid-binding moiety nih.gov | Fluorescence Tracking |

Environmental Fate and Biotransformation of Pyridinemethanol Compounds

Microbial Degradation Pathways and Mechanisms

The microbial degradation of 4-Hydroxy-3-pyridinemethanol (B67018) is initiated by enzymatic activities that target either the pyridine (B92270) ring or its functional groups. While direct studies on this compound are limited, the degradation pathways can be inferred from studies on structurally similar compounds like pyridoxine (B80251) (Vitamin B6) and other hydroxylated pyridine derivatives.

Enzymatic Catabolism of the Pyridine Ring

The catabolism of the pyridine ring in this compound likely proceeds through a series of oxidative enzymatic reactions, culminating in ring cleavage. This process is typically initiated by hydroxylation, a reaction catalyzed by monooxygenases, which increases the reactivity of the aromatic ring.

In a pathway analogous to the degradation of 4-hydroxypyridine (B47283) by Agrobacterium sp., the initial step for this compound degradation could involve further hydroxylation of the pyridine ring. This is often followed by the action of a dioxygenase, which cleaves the now unstable ring structure between two hydroxylated carbon atoms. In some bacteria, such as Arthrobacter sp., an alternative pathway has been identified where a two-component flavin-dependent monooxygenase system directly cleaves the pyridine ring without prior hydroxylation nih.gov.

Table 1: Key Enzymes in the Catabolism of Pyridine Derivatives

| Enzyme Class | Function | Example Substrate |

| Monooxygenase | Introduces a hydroxyl group onto the pyridine ring | 4-Hydroxypyridine |

| Dioxygenase | Cleaves the aromatic ring | Pyridine-3,4-diol |

| Dehydrogenase | Oxidizes hydroxymethyl groups | Pyridoxine |

Identification and Characterization of Intermediate Metabolites

Following the initial enzymatic attack, a cascade of intermediate metabolites is generated. Based on the degradation of related compounds, the initial oxidation of the hydroxymethyl group of this compound would likely form the corresponding aldehyde and then a carboxylic acid.

Subsequent to ring cleavage, aliphatic compounds are formed. For instance, the degradation of pyridine-3,4-diol, a potential intermediate, yields 3-formiminopyruvate, which is then further metabolized. The degradation of pyridoxine, which also contains a hydroxymethyl group, proceeds through intermediates such as pyridoxal (B1214274) and 4- and 5-pyridoxolactone nih.gov. These examples suggest that the degradation of this compound would produce a series of aliphatic acids and aldehydes before being completely mineralized to carbon dioxide, water, and ammonia.

Table 2: Potential Intermediate Metabolites in the Degradation of this compound

| Metabolite Type | Potential Intermediate Compound | Precursor Step |

| Oxidized Side-Chain | 4-Hydroxy-3-pyridinecarboxaldehyde | Oxidation of hydroxymethyl group |

| Oxidized Side-Chain | 4-Hydroxy-3-pyridinecarboxylic acid | Oxidation of aldehyde group |

| Ring Cleavage Product | Aliphatic aldehydes and acids | Dioxygenase activity on dihydroxylated ring |

Bioconversion Processes for Valorization and Detoxification

Microbial bioconversion presents a promising strategy for both the detoxification of environments contaminated with pyridinemethanol compounds and the valorization of these molecules into value-added products. Microorganisms can be harnessed to transform these compounds into useful chemicals. For example, the controlled oxidation of the hydroxymethyl group can yield pyridine carboxylic acids, which are valuable synthons in the chemical industry.

Furthermore, the enzymatic machinery of microorganisms can be exploited for bioremediation purposes. Strains of bacteria such as Pseudomonas and Arthrobacter have demonstrated the ability to utilize pyridine and its derivatives as sole sources of carbon and nitrogen, effectively removing them from the environment.

Occurrence and Detection in Natural Ecosystems

Pyridinemethanol compounds can be introduced into the environment through various anthropogenic activities. For instance, 3-pyridinemethanol (B1662793) has been identified as a metabolite of the insecticide Pymetrozine, indicating that agricultural practices can be a source of these compounds in soil and water. The presence of pyridine and its derivatives has been noted in industrial wastewater, particularly from chemical manufacturing and coal processing plants.

Detection of these compounds in environmental matrices such as soil and water typically involves chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which allow for sensitive and specific quantification.

Role as Potential Environmental Biomarkers

The presence of specific metabolites of pyridinemethanol compounds in environmental samples or within organisms can serve as potential biomarkers of exposure to the parent compounds. For example, the detection of a particular hydroxylated or oxidized derivative of a pyridinemethanol-containing pesticide in soil or a waterway could indicate recent application of that pesticide.

While the use of this compound or its specific metabolites as environmental biomarkers is not yet established, the principle is well-founded. Further research into the unique metabolic fingerprints left by the degradation of specific pyridinemethanol compounds could lead to the development of sensitive and specific monitoring tools for environmental contamination.

Future Directions and Emerging Research Perspectives for 4 Hydroxy 3 Pyridinemethanol

Exploration of Novel and Efficient Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is paramount for the future utility of 4-Hydroxy-3-pyridinemethanol (B67018). Traditional synthesis methods for pyridine (B92270) derivatives often involve harsh conditions, hazardous reagents, and produce significant waste. rasayanjournal.co.inijarsct.co.in Modern research is shifting towards "green chemistry" protocols to address these limitations.

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has revolutionized the synthesis of heterocyclic compounds by offering rapid reaction times, higher yields, and enhanced product purity compared to conventional heating methods. ijarsct.co.innih.gov Its application to the synthesis of this compound could significantly streamline its production.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rasayanjournal.co.inresearchgate.net Designing an MCR for this specific pyridinemethanol could drastically improve atom economy and reduce the number of purification steps.

Novel Catalytic Systems: The use of transition metal catalysts (e.g., palladium, copper) and green catalysts is a promising avenue. ijarsct.co.innih.gov These catalysts can facilitate C-C and C-N bond formations under milder conditions with high selectivity. ijarsct.co.in Research into specific catalysts for functionalizing the pyridine ring is ongoing.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. A VCU research team demonstrated a significant increase in yield (from 58% to 92%) and a projected 75% reduction in production cost for a pyridine compound by switching from a five-step batch process to a single continuous flow step. vcu.edu

| Synthesis Technique | Key Advantages | Relevant Research Focus |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced by-products. ijarsct.co.innih.gov | Optimization of microwave parameters for specific reaction steps. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.inresearchgate.net | Design of novel MCRs to build the substituted pyridine core in one pot. |

| Advanced Catalysis | High selectivity, mild reaction conditions, potential for catalyst recycling. ijarsct.co.innih.gov | Development of heterogeneous catalysts for easier separation and reuse. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control; higher yields. vcu.edu | Conversion of existing batch syntheses to continuous flow processes. |

Development of Advanced Analytical Techniques for Trace Detection

As the applications of this compound are explored, the need for sensitive and accurate analytical techniques for its detection and quantification, particularly at trace levels in complex matrices (e.g., biological fluids, environmental samples), becomes critical.

Future research in this area will likely focus on:

Hyphenated Chromatographic Techniques: The combination of gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) remains a gold standard for specificity and sensitivity. Further development will involve miniaturization and improving ionization efficiency for pyridinemethanol compounds.

Microextraction Techniques: Methods like dispersive liquid-liquid microextraction (DLLME) offer high enrichment factors from dilute samples, allowing for the pre-concentration of the analyte before instrumental analysis. researchgate.net DLLME has been successfully applied to the determination of other pyridine derivatives. researchgate.net

Sensor Development: The creation of electrochemical or optical sensors for real-time monitoring of this compound could be transformative. Nanostructured conducting polymers, such as polypyrrole, have shown promise as sensing materials for pyridine derivatives, offering a resistive response upon exposure. researchgate.net

Deeper Elucidation of Untapped Biological Roles and Therapeutic Potentials

While the specific biological profile of this compound is not extensively documented, the broader class of pyridine derivatives exhibits a vast range of pharmacological activities. This suggests that this compound is a prime candidate for biological screening and investigation.

Emerging research perspectives include:

Anticancer Activity: Many pyridine derivatives have been synthesized and evaluated as potential anticancer agents. drugbank.com Structure-activity relationship (SAR) studies on related compounds have shown that the presence and position of substituents like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can significantly influence antiproliferative activity. nih.gov Investigating this compound in various cancer cell lines is a logical next step.

Enzyme Inhibition: The pyridine scaffold is present in many enzyme inhibitors. For example, certain dihydropyridine (B1217469) derivatives have been identified as selective inhibitors of phosphodiesterase 3 (PDE3), an important target in cardiovascular disease. drugbank.com Screening this compound against a panel of kinases, phosphatases, and other enzymes could reveal novel therapeutic targets.

Antimicrobial Properties: The rise of antimicrobial resistance necessitates the search for new chemical entities with antibacterial or antifungal properties. researchgate.net The pyridine nucleus is a common feature in many antimicrobial compounds, making this compound a molecule of interest for screening against pathogenic microbes.

| Potential Therapeutic Area | Rationale Based on Pyridine Derivatives |

| Oncology | Pyridine derivatives have shown antiproliferative effects on human colon adenocarcinoma cells (HT-29). drugbank.com |

| Cardiovascular Disease | Certain pyridine structures are known to selectively inhibit enzymes like PDE3. drugbank.com |

| Infectious Diseases | The pyridine scaffold is integral to numerous compounds with demonstrated antimicrobial activity. researchgate.net |

| Neurological Disorders | Pyridine-containing compounds are central to many drugs acting on the central nervous system. |

Rational Design of Next-Generation Pyridinemethanol-Based Agents

Future research will move beyond simple screening to the rational design of new molecules based on the this compound scaffold. This approach utilizes computational tools and an understanding of structure-activity relationships (SAR) to create agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govopenmedicinalchemistryjournal.com

Key strategies in this domain include:

Structure-Based Drug Design (SBDD): If a biological target for this compound is identified, SBDD can be employed. This involves using the 3D structure of the target protein to design molecules that fit perfectly into its active site, a process often facilitated by molecular docking simulations. openmedicinalchemistryjournal.commdpi.com

Pharmacophore Modeling: By analyzing a set of active pyridine derivatives, a pharmacophore model can be built. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydroxyl groups) required for biological activity, guiding the design of new, more potent analogues.

De Novo Design: Computational algorithms can be used to design entirely new molecules from scratch that are optimized to bind to a specific biological target. openmedicinalchemistryjournal.com The this compound structure could serve as a foundational fragment in such design processes. SAR studies on related 3- and 4-pyridine derivatives have shown that even small modifications, such as the addition of alkoxy or fluoro groups, can dramatically alter biological potency and efficacy. nih.gov

Investigation into Sustainable Production and Environmental Mitigation Strategies

A forward-looking perspective on any chemical compound must include considerations of its environmental lifecycle. Research is needed to ensure that this compound can be produced and used in a manner that is both economically viable and environmentally responsible.

Future research directions should encompass:

Sustainable Production: This area overlaps significantly with the exploration of novel synthetic routes (Section 9.1), with a strong emphasis on the principles of green chemistry. rasayanjournal.co.innih.gov The goal is to develop processes that use renewable feedstocks, minimize energy consumption, employ non-toxic solvents (or solvent-free conditions), and generate minimal waste. researchgate.net

Biodegradation Pathways: Understanding how this compound is broken down in the environment is crucial. Studies investigating its degradation by microbial consortia in soil and water are needed. Research on other persistent organic pollutants has shown that co-metabolic carbon sources can sometimes significantly enhance biodegradation rates. nih.gov

Phytoremediation Strategies: Phytoremediation is a sustainable technology that uses plants to remove, degrade, or immobilize pollutants from soil and water. nih.gov Research could explore the potential of specific plant species, possibly enhanced by genetic engineering or symbiotic microorganisms, to absorb and metabolize pyridinemethanol-based compounds, offering a green solution for site remediation. nih.gov

Q & A

Q. What are the recommended laboratory-scale synthetic routes for 4-Hydroxy-3-pyridinemethanol?

The compound can be synthesized via photoelectrocatalytic (PEC) oxidation using TiO₂ nanotube arrays as photoanodes. Key steps include:

- Anodic oxidation of Ti plates in ethylene glycol to create nanotube-structured TiO₂ electrodes .

- Optimization of applied potential (e.g., +0.7 V vs. SCE) and pH (neutral conditions preferred) to maximize conversion rates and selectivity toward intermediates like 3-pyridinemethanal .

- Characterization of morphology and crystallinity via SEM and XRD to validate anatase-phase TiO₂, which enhances photocurrent intensity and reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- X-ray Diffraction (XRD) : Confirms crystallinity and phase purity of catalytic substrates (e.g., anatase TiO₂) .

- Scanning Electron Microscopy (SEM) : Visualizes nanotube morphology, which directly correlates with catalytic activity .

- Photocurrent Measurements : Quantifies electron-hole pair generation efficiency in photoelectrocatalytic systems .

- Chromatography (HPLC/GC) : Monitors reaction progress and quantifies product selectivity (e.g., vitamin B₃ vs. 3-pyridinemethanal) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Ensure fume hoods are operational due to potential inhalation hazards .

- First Aid : For accidental exposure, rinse affected areas with water and consult a physician immediately .

Advanced Research Questions

Q. How can reaction parameters be optimized to resolve contradictions between activity and selectivity in this compound synthesis?

Conflicting effects of parameters like Na₂SO₄ concentration (higher concentrations increase activity but reduce 3-pyridinemethanal selectivity) require a systematic approach:

- Design of Experiments (DOE) : Use factorial designs to isolate interactions between variables (e.g., pH, stirring speed, applied potential) .

- In-situ Monitoring : Employ real-time UV-Vis spectroscopy or electrochemical impedance spectroscopy to track intermediate formation and adjust conditions dynamically .

- Mechanistic Studies : Investigate charge-transfer pathways using transient absorption spectroscopy to identify rate-limiting steps .

Q. What strategies improve the stability and reusability of TiO₂ nanotube photoanodes in photoelectrocatalytic systems?

- Morphological Tuning : Increase nanotube length (e.g., 10–15 µm) to enhance surface area and electron transport .

- Doping : Introduce nitrogen or carbon into TiO₂ to reduce recombination losses and extend photocatalytic activity under visible light .

- Post-Synthesis Treatments : Anneal nanotubes at 450–500°C to stabilize the anatase phase and prevent phase transition to rutile .

Q. How do atmospheric conditions (N₂ vs. O₂) influence the redox pathways of this compound derivatives?

- Oxygen-Free Environments (N₂) : Suppress competing oxidation reactions, leading to faster reduction of intermediates at the cathode .

- Oxygenic Conditions : Facilitate hydroxyl radical formation, which can degrade intermediates but also promote secondary oxidation products. Use electrochemical mass spectrometry to map reaction pathways under varying atmospheres .

Q. What computational methods aid in predicting the reactivity of this compound in complex reaction networks?

- Density Functional Theory (DFT) : Calculate adsorption energies of intermediates on TiO₂ surfaces to predict binding affinity and reaction favorability .

- Machine Learning : Train models on databases like Reaxys or PubChem to predict feasible synthetic routes and byproduct formation .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., pH-dependent activity in PEC vs. photocatalytic systems), conduct controlled experiments with isolated variables (e.g., fixed potential, inert atmosphere) to decouple effects .

- Scale-Up Challenges : Lab-scale PEC systems may face mass transfer limitations. Use computational fluid dynamics (CFD) to optimize reactor designs for larger-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.